molecular formula C15H22O7 B14077081 Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate CAS No. 101967-98-0

Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate

Cat. No.: B14077081
CAS No.: 101967-98-0
M. Wt: 314.33 g/mol
InChI Key: YOTPQRXHXBJTAV-UHFFFAOYSA-N
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Description

Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate is a chemical compound with the molecular formula C16H22O7 It is known for its unique structure, which includes three ester groups and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate typically involves the esterification of 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: Formation of 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylic acid.

    Reduction: Formation of triethyl 4-ethoxybuta-1,3-diene-1,2,3-triol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and conjugated diene system allow it to participate in various chemical reactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Triethyl 4-methoxybuta-1,3-diene-1,2,3-tricarboxylate
  • Triethyl 4-propoxybuta-1,3-diene-1,2,3-tricarboxylate
  • Triethyl 4-butoxybuta-1,3-diene-1,2,3-tricarboxylate

Uniqueness

Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate is unique due to its specific ethoxy group, which imparts distinct reactivity and properties compared to its analogs

Properties

CAS No.

101967-98-0

Molecular Formula

C15H22O7

Molecular Weight

314.33 g/mol

IUPAC Name

triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate

InChI

InChI=1S/C15H22O7/c1-5-19-10-12(15(18)22-8-4)11(14(17)21-7-3)9-13(16)20-6-2/h9-10H,5-8H2,1-4H3

InChI Key

YOTPQRXHXBJTAV-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=CC(=O)OCC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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